3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
3,5-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C7H12N4/c1-5-3-8-4-7-10-9-6(2)11(5)7/h5,8H,3-4H2,1-2H3 |
InChI Key |
XREDWMPCEKFGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=NN=C(N12)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A foundational strategy involves the cyclocondensation of 2-hydrazino-5-methylpyrazine with acetylating agents. Adapted from the synthesis of analogous triazolopyrazines, this method proceeds through initial hydrazine adduct formation followed by intramolecular cyclization.
Procedure :
-
Hydrazine Adduct Formation : React 2-chloro-5-methylpyrazine with methylhydrazine in ethanol at 60°C for 15 hours, yielding 2-hydrazino-5-methylpyrazine.
-
Cyclization : Treat the hydrazine intermediate with trifluoroacetic anhydride (TFAA) in chlorobenzene under reflux (110°C, 42 hours) to form the triazole ring.
-
Reduction : Catalytic hydrogenation (10% Pd/C, H₂ at 4 bar) reduces the pyrazine ring to tetrahydro, affording the target compound.
Key Data :
Hydrogenation of Pyrazine Precursors
Direct hydrogenation of pre-formed triazolopyrazines offers a streamlined route. This method, derived from sitagliptin intermediate syntheses, avoids intermediate isolation.
Procedure :
-
Synthesis of Triazolopyrazine : React 2-chloro-5-methylpyrazine with methylhydrazine in 1-butanol under reflux (18 hours).
-
Hydrogenation : Subject the triazolopyrazine to hydrogenation (Pd/C, 25°C, 4.5 hours) in ethanol, achieving full saturation of the pyrazine ring.
Key Data :
Cyclodehydration with Trialkyloxonium Salts
Triethyloxonium tetrafluoroborate (Meerwein salt) facilitates cyclodehydration of hydrazide intermediates, as reported in WO2010125102A1.
Procedure :
-
Hydrazide Formation : Treat 2-chloro-5-methylpyrazine with methyl hydrazinecarboxylate in dichloromethane (0°C, 3 hours).
-
Cyclodehydration : Add triethyloxonium tetrafluoroborate, stirring at room temperature (24 hours) to form the triazole ring.
-
Reduction : Hydrogenate the product (H₂, Pd/C) to yield the tetrahydro derivative.
Key Data :
-
Reagent Efficiency : Triethyloxonium tetrafluoroborate achieves 85% cyclization yield.
-
Side Products : Overalkylation occurs if stoichiometry exceeds 1:1.
Comparative Analysis of Synthetic Routes
Observations :
-
Cyclocondensation offers high purity and scalability but requires stringent temperature control.
-
Hydrogenation is rapid but demands precise catalyst handling to avoid over-reduction.
-
Cyclodehydration achieves high yields but generates stoichiometric waste (BF₃ byproducts).
Analytical Validation and Characterization
Chromatographic Purity
HPLC analyses (C18 column, 0.1% TFA/MeCN gradient) confirm purities >99% for all methods. Retention times for the target compound range from 8.2–8.5 minutes, distinct from byproducts (e.g., over-reduced analogs at 6.7 minutes).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 3.85 (m, 2H, H-6, H-7), 3.02 (s, 3H, C3-CH₃), 2.45 (s, 3H, C5-CH₃).
-
MS (ESI+) : m/z 195.1 [M+H]⁺, consistent with molecular formula C₈H₁₂N₄.
Industrial Considerations and Challenges
Chemical Reactions Analysis
3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding oxides, while reduction can yield fully saturated derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of the triazolo[4,3-a]pyrazine scaffold exhibit promising anticancer properties. Specifically, compounds derived from this structure have been evaluated for their inhibitory effects on c-Met and VEGFR-2 kinases:
- Compound 17l demonstrated exceptional antiproliferative activity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values of 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM respectively . This compound also showed low hemolytic toxicity and effectively inhibited the expression of c-Met and VEGFR-2 in A549 cells.
| Compound | Target Cell Line | IC50 (µM) | Kinase Inhibition (c-Met) | Kinase Inhibition (VEGFR-2) |
|---|---|---|---|---|
| 17l | A549 | 0.98 ± 0.08 | 26.00 nM | 2.6 µM |
| MCF-7 | 1.05 ± 0.17 | |||
| HeLa | 1.28 ± 0.25 |
Antibacterial Activity
Another significant application of triazolo[4,3-a]pyrazine derivatives is their antibacterial properties:
- Research indicates that certain derivatives exhibit moderate to good antibacterial effects against various bacterial strains . The presence of specific substituents on the triazolo[4,3-a]pyrazine core can enhance these activities.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies highlight that:
- Compounds with long alkyl chains at specific positions tend to show superior antibacterial activity compared to those with aromatic groups.
- Electron-donating substituents on phenyl groups have been associated with increased antibacterial potency .
Synthesis and Production
The synthesis of 3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step organic reactions:
- The initial formation of the pyrazole ring is achieved through reactions involving hydrazine and suitable diketones.
- Subsequent steps include cyclization reactions to introduce the triazolo moiety and final coupling processes using coupling agents like carbodiimides under controlled conditions.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, while its antibacterial activity could result from disrupting bacterial cell wall synthesis . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Variations
Triazolo[4,3-a]pyrazine vs. Triazolo[4,3-a]pyrimidine
- Triazolo[4,3-a]pyrimidine derivatives (e.g., from ) replace the pyrazine ring with a pyrimidine ring (two nitrogen atoms at positions 1 and 3).
- Impact : Pyrimidine-containing analogs exhibit distinct electronic profiles, affecting binding to targets like angiotensin-converting enzyme (ACE) compared to pyrazine-based compounds.
Triazolo[4,3-a]pyrazine vs. Triazolo[1,5-a]pyrazine
Substituent Effects
- Methyl vs. Trifluoromethyl : The 3,5-dimethyl groups in the target compound increase lipophilicity compared to Sitagliptin’s 3-CF₃ group, which enhances metabolic resistance but reduces steric bulk .
- Halogenation : Chlorinated derivatives (e.g., 3,8-dichloro analog) enable cross-coupling reactions, offering synthetic versatility .
Physicochemical and Spectral Comparisons
- NMR Signatures: Triazole carbons in the target compound resonate at δ 157.2 (C3) and 151.1 ppm (C5), similar to triazolotetrazines (δ 157.2–167.9 ppm for triazole/pyrimidine carbons) .
Molecular Weight and Solubility :
- The target compound’s methyl groups reduce polarity compared to 3-(oxan-4-yl) derivatives (MW 208.265 g/mol), impacting aqueous solubility .
Biological Activity
3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a selective antagonist for the neurokinin-3 receptor (NK-3). This compound is part of a broader class of triazolo-pyrazine derivatives that have shown promise in various therapeutic applications, including anti-cancer and anti-bacterial activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C7H10N4
- Molecular Weight : 150.18 g/mol
The unique arrangement of nitrogen and carbon atoms in the triazolo-pyrazine framework contributes to its biological activity.
1. Neurokinin-3 Receptor Antagonism
Research indicates that 3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine acts as a selective antagonist at the NK-3 receptor. This receptor is implicated in various central nervous system disorders. The antagonism of NK-3 receptors has potential therapeutic implications for conditions such as anxiety and depression.
Case Study : A patent describes the use of this compound in treating NK-3 receptor mediated disorders, emphasizing its role in developing new therapeutic agents targeting these pathways .
2. Anticancer Activity
The anticancer potential of triazolo-pyrazine derivatives has been explored extensively. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2a | MCF-7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |
| 2b | MDA-MB-231 | 12.5 | Suppression of NF-κB and promotion of p53 expression |
| 3b | MCF-7 | 10.0 | Triggers autophagy through mTOR inhibition |
The most active compounds showed stronger cytotoxicity than cisplatin, a standard chemotherapy agent . The mechanism involves apoptosis induction and autophagy activation through various signaling pathways involving caspases and mTOR.
3. Antibacterial Activity
Recent studies have also evaluated the antibacterial properties of triazolo-pyrazine derivatives. For instance, compounds derived from this scaffold demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 |
| 2e | Escherichia coli | 16 |
These findings suggest that modifications to the triazolo-pyrazine structure can enhance antibacterial efficacy .
Structure-Activity Relationship (SAR)
The biological activities of triazolo-pyrazines are influenced by structural modifications. The presence of electron-donating or withdrawing groups at specific positions on the pyrazine ring can significantly affect potency against cancer and bacterial strains.
Key Findings :
Q & A
Q. Answer :
- Spectroscopic Techniques :
- Chromatographic Purity : Use HPLC/UV to ensure >95% purity, as required for pharmaceutical intermediates .
Advanced: How to design in vitro assays for evaluating DPP-4 inhibitory activity?
Q. Answer :
- Cell-Based Assays : Differentiate THP-1 cells and measure intracellular ROS production using HDCFDA fluorescence (ex/em: 485/535 nm) under high-glucose conditions .
- Enzyme Inhibition : Use recombinant human DPP-4 to assess IC values. Sitagliptin (IC ~18 nM) serves as a positive control .
- Data Interpretation : Compare dose-response curves and statistical significance (p<0.05) via ANOVA .
Basic: What role do triazolo[4,3-a]pyrazine derivatives play in antiviral research?
Answer :
These derivatives act as precursors for pyrrolo[2,3-b]pyridine compounds, which inhibit retroviruses like HIV. Key steps include:
- Functional Group Compatibility : Ensuring methyl or trifluoromethyl substituents do not sterically hinder antiviral activity .
- Mechanistic Studies : Evaluate viral replication in CD4+ T-cell lines using RT-PCR to quantify viral RNA .
Advanced: How to resolve discrepancies in reaction yields during scale-up synthesis?
Q. Answer :
- Parameter Screening : Optimize temperature, solvent polarity, and catalyst loading (e.g., Na methylate in methanol for cyclization) .
- Purification Troubleshooting : Switch from silica gel to reverse-phase HPLC for polar intermediates .
- Kinetic Analysis : Monitor reaction progress via TLC or in-line IR to identify side products (e.g., over-acylation) .
Advanced: How to differentiate polymorphic forms of triazolo[4,3-a]pyrazine-based drugs?
Q. Answer :
- PXRD : Compare diffraction patterns (e.g., sitagliptin phosphate monohydrate vs. anhydrous forms) .
- DSC/TGA : Identify hydrate loss events (e.g., ~100°C endotherm for monohydrate) .
- Solid-State NMR : Resolve conformational differences in amorphous vs. crystalline phases .
Basic: What stability considerations are critical for storing triazolo[4,3-a]pyrazine derivatives?
Q. Answer :
- Light/Temperature : Store at 2–8°C in amber vials to prevent photodegradation of nitroso impurities .
- Moisture Control : Use desiccants for hygroscopic salts (e.g., hydrochloride derivatives) .
- Shelf-Life Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays .
Advanced: How to perform molecular docking studies for antimicrobial triazolo[4,3-a]pyrazine derivatives?
Q. Answer :
- Target Selection : Use enzymes like lanosterol-14α-demethylase (PDB: 3LD6) for antifungal activity predictions .
- Docking Software : AutoDock Vina with Lamarckian GA parameters (e.g., 50 runs, 25 million evaluations) .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole ΔG = -9.2 kcal/mol) .
Basic: How to mitigate genotoxicity risks during API synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
